N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzenesulfonamide
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Overview
Description
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzenesulfonamide is a complex organic compound that has garnered interest due to its unique structure and potential applications in various scientific fields. This compound features both pyrimidine and sulfonamide groups, which contribute to its diverse chemical reactivity and utility.
Mechanism of Action
Target of Action
TCMDC-124952, also known as N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzenesulfonamide, primarily targets the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS is a crucial enzyme involved in protein translation in the malaria parasite, Plasmodium falciparum . Another potential target is the essential malarial kinase PfCLK3 .
Mode of Action
TCMDC-124952 inhibits the PfAsnRS via a unique mechanism known as reaction hijacking . This process involves the enzyme-mediated production of an Asn-TCMDC-124952 adduct, which inhibits protein translation and activates the amino acid starvation response .
Biochemical Pathways
The inhibition of PfAsnRS by TCMDC-124952 affects the protein translation pathway, leading to an activation of the amino acid starvation response . This response is a cellular stress response activated due to amino acid scarcity. The potential inhibition of PfCLK3 could also affect various biochemical pathways, given the kinase’s role in multiple cellular processes .
Pharmacokinetics
The compound’s potent activity against parasite cultures suggests it may have favorable bioavailability .
Result of Action
The inhibition of PfAsnRS and potentially PfCLK3 by TCMDC-124952 leads to potent activity against Plasmodium falciparum cultures . This suggests that the compound could have a significant impact on the growth and survival of the malaria parasite.
Biochemical Analysis
Biochemical Properties
TCMDC-124952 interacts with the Prolyl-tRNA synthetase enzyme of the Plasmodium falciparum . This interaction inhibits the enzyme’s activity, which is essential for protein synthesis in the parasite . The nature of this interaction is likely competitive, as TCMDC-124952 binds to the active site of the enzyme, preventing the binding of the enzyme’s natural substrates .
Cellular Effects
In cellular processes, TCMDC-124952 has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria . This inhibition is likely due to the compound’s interaction with Prolyl-tRNA synthetase, which disrupts protein synthesis and thus impedes the parasite’s growth and replication .
Molecular Mechanism
The molecular mechanism of TCMDC-124952 involves its binding to the active site of Prolyl-tRNA synthetase . This binding inhibits the enzyme’s activity, preventing it from catalyzing the attachment of proline to its corresponding tRNA . This disruption in protein synthesis hampers the growth and replication of the Plasmodium falciparum parasite .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzenesulfonamide typically involves a multi-step process One common method starts with the synthesis of the pyrimidine core, followed by functionalization with the dimethylamino group
Typical reaction conditions include:
Starting Materials: Appropriate pyrimidine derivatives, anilines, and sulfonyl chlorides.
Solvents: Polar aprotic solvents like dimethylformamide or acetonitrile.
Catalysts: Bases such as triethylamine or potassium carbonate to facilitate nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimized reaction conditions for large-scale synthesis. Continuous flow reactors and automated synthesis platforms may be utilized to ensure consistent quality and yield. Purification often involves crystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the dimethylamino group.
Reduction: Reduction of the sulfonamide group can yield amine derivatives.
Substitution: Nucleophilic aromatic substitution reactions are possible due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation Products: Oxidized pyrimidine derivatives.
Reduction Products: Amino-substituted compounds.
Substitution Products: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzenesulfonamide finds applications in:
Chemistry: As a versatile intermediate in organic synthesis.
Biology: In the study of enzyme inhibition and as a probe for biological assays.
Medicine: Potential use as a pharmacophore in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
When compared to other sulfonamide and pyrimidine derivatives, N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzenesulfonamide stands out due to the combination of its structural features. Similar compounds include:
Sulfonamides: Sulfadiazine, sulfamethoxazole.
Pyrimidine Derivatives: 5-fluorouracil, trimethoprim.
While these similar compounds have notable applications, the unique combination in this compound offers distinct advantages in targeted applications.
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Properties
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-14-13-18(24(2)3)22-19(20-14)21-15-9-11-16(12-10-15)23-27(25,26)17-7-5-4-6-8-17/h4-13,23H,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCZDNCTYGHQCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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